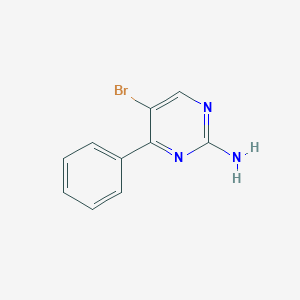

2-Amino-5-bromo-4-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUHHAQAUXBQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463069 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85658-55-5 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-phenylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-5-bromo-4-phenylpyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, and the specific substitution pattern of this target compound offers a versatile platform for further chemical exploration. This document details a robust and well-established two-step synthetic approach, commencing with the synthesis of a chalcone precursor followed by its cyclization and subsequent regioselective bromination. A potential one-pot synthesis strategy is also discussed as a more efficient alternative. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life, forming the core structure of nucleobases in DNA and RNA.[1] Their wide-ranging biological activities have established them as "privileged scaffolds" in medicinal chemistry, leading to the development of numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2] The compound this compound incorporates several key features: a 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization; a phenyl group at the 4-position, which can be modified to modulate lipophilicity and target engagement; and a bromine atom at the 5-position, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]

This guide will focus on the most common and reliable method for the synthesis of this compound, which proceeds through a chalcone intermediate. The causality behind each experimental choice will be explained, and detailed protocols are provided to ensure reproducibility.

Part 1: Two-Step Synthesis of this compound

The most established route to the title compound is a two-step process:

-

Step 1: Claisen-Schmidt condensation to synthesize the chalcone precursor, 1,3-diphenylprop-2-en-1-one.

-

Step 2: Cyclization of the chalcone with guanidine to form 2-amino-4-phenylpyrimidine, followed by regioselective bromination.

Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

The synthesis of the α,β-unsaturated ketone, commonly known as chalcone, is achieved through a base-catalyzed Claisen-Schmidt condensation between acetophenone and benzaldehyde.[5]

Mechanism:

The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a base (e.g., hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.

Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-en-1-one

-

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Büchner funnel and filter paper

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a round bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

To the cooled solution, add acetophenone followed by benzaldehyde while stirring vigorously.

-

Maintain the temperature of the reaction mixture between 15°C and 30°C.

-

Continue stirring for 2-3 hours. The mixture will become a thick paste.

-

Allow the reaction mixture to stand in a refrigerator overnight.

-

Filter the solid product using a Büchner funnel and wash with cold water until the washings are neutral.

-

Finally, wash the product with a small amount of cold ethanol.

-

Dry the product in the air to obtain crude 1,3-diphenylprop-2-en-1-one. The product can be further purified by recrystallization from ethanol.[5]

-

Step 2: Synthesis and Bromination of 2-Amino-4-phenylpyrimidine

This step involves the cyclization of the synthesized chalcone with guanidine hydrochloride to form the pyrimidine ring, followed by the regioselective bromination at the 5-position.

Mechanism of Cyclization:

The reaction of the chalcone with guanidine proceeds via a Michael addition of the guanidine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminopyrimidine ring.[6][7]

Mechanism of Bromination:

The bromination of the 2-amino-4-phenylpyrimidine is an electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile (Br+) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1,3-Diphenylprop-2-en-1-one (from Step 1)

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)[2]

-

Ethanol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Ice bath

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Büchner funnel and filter paper

-

-

Procedure:

-

Part A: Synthesis of 2-Amino-4-phenylpyrimidine

-

In a round bottom flask, dissolve 1,3-diphenylprop-2-en-1-one and guanidine hydrochloride in ethanol.

-

Add a solution of potassium hydroxide or sodium hydroxide and reflux the mixture for several hours (the reaction progress can be monitored by TLC).[2]

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry. This crude product is 2-amino-4-phenylpyrimidine, which can be used in the next step without further purification or can be recrystallized from ethanol.

-

-

Part B: Bromination of 2-Amino-4-phenylpyrimidine

-

Dissolve the 2-amino-4-phenylpyrimidine in acetonitrile in a round bottom flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature overnight, protected from light.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water, filter the solid, and dry it under vacuum to yield this compound.

-

-

Part 2: Proposed One-Pot Synthesis of this compound

A one-pot synthesis offers several advantages over a multi-step approach, including reduced reaction time, lower solvent consumption, and potentially higher overall yield. While a specific one-pot procedure for the title compound is not extensively reported, a plausible pathway can be designed based on the principles of the individual reaction steps.

Conceptual Framework:

This proposed one-pot synthesis would involve the in-situ formation of the chalcone, followed by the addition of guanidine for cyclization, and finally, the introduction of the brominating agent.

Caption: Proposed workflow for a one-pot synthesis of this compound.

Proposed Experimental Protocol (One-Pot)

-

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Guanidine hydrochloride

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (co-solvent may be required)

-

Ice bath

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

-

Procedure:

-

To a solution of sodium hydroxide in ethanol, add acetophenone and benzaldehyde at room temperature and stir for 2-3 hours to form the chalcone in situ.

-

To this mixture, add guanidine hydrochloride and reflux for several hours until the formation of 2-amino-4-phenylpyrimidine is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add a solution of NBS in a suitable solvent (e.g., acetonitrile) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Work-up the reaction mixture by pouring it into water, filtering the precipitate, and washing with water.

-

Dry the crude product to obtain this compound.

-

Part 3: Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of the expected data based on the analysis of closely related compounds.[1][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons, a singlet for the pyrimidine H-6 proton, and a broad singlet for the NH₂ protons. The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the carbons of the phenyl and pyrimidine rings. The carbon attached to the bromine (C-5) will show a characteristic shift. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-Br stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (250.10 g/mol for C₁₀H₈BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity. |

Conclusion

This guide has detailed a reliable and well-precedented two-step synthetic pathway for this compound, a valuable building block in drug discovery. The synthesis leverages the classical Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with guanidine and then regioselectively brominated. The underlying mechanisms for each transformation have been elucidated to provide a deeper understanding for the practicing chemist. Furthermore, a potential one-pot synthesis has been proposed, which may offer a more streamlined and efficient route to the target molecule. The provided experimental protocols and characterization data serve as a solid foundation for researchers to synthesize and verify this important compound in their laboratories.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Retrieved from [Link]

- Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (2025). Russian Journal of Organic Chemistry.

- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC - NIH. Retrieved from [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (n.d.). Scilit. Retrieved from [Link]

- Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Der Pharma Chemica.

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH. Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

-

Benzalacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]

- An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025).

- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.

-

2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids. (n.d.). NIH. Retrieved from [Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI. Retrieved from [Link]

-

View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. (n.d.). VNU Journal of Science. Retrieved from [Link]

-

One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications. (n.d.). UNIMAS Institutional Repository. Retrieved from [Link]

-

2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. (n.d.). AbacipharmTech. Retrieved from [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. Retrieved from [Link]

- Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. (2025).

- One‐Pot and Two‐Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. (n.d.).

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

NBS Bromination. (2020). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-amino-4-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PMC - NIH.

- Onepot Synthesis and Characterization of 2-Amino-5 (Substituted Phenyl) 1,3,4-Thiadiazole Based Tridentate Imines. (2025).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 85658-55-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-phenylpyrimidine

Introduction: The Pyrimidine Scaffold and the Significance of 2-Amino-5-bromo-4-phenylpyrimidine

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, forming the structural basis for a vast array of therapeutic agents. Their prevalence in nucleic acids ensures inherent biocompatibility and provides a versatile framework for molecular design. These heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

This guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of an amino group, a bromine atom, and a phenyl ring creates a molecule of significant interest for drug discovery. The amino group offers a key site for hydrogen bonding and further derivatization, the phenyl ring influences lipophilicity and potential π-π stacking interactions with biological targets, and the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential, as these characteristics govern everything from reaction kinetics and purification to bioavailability and metabolic stability.

Core Molecular Data

A precise understanding of the fundamental molecular properties is the starting point for all further characterization. The core data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85658-55-5 | [1][2] |

| Molecular Formula | C₁₀H₈BrN₃ | [1] |

| Molecular Weight | 250.10 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | [3] |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid | [4] |

Synthesis and Structural Elucidation Workflow

The reliable synthesis and unambiguous structural confirmation of the target compound are foundational to any research endeavor. The following sections detail a robust workflow, beginning with a logical synthetic protocol and followed by a suite of analytical techniques for comprehensive characterization.

Experimental Protocol: Synthesis

The synthesis of this compound can be efficiently achieved via a two-step process involving the initial formation of the pyrimidine core followed by regioselective bromination.

Objective: To synthesize and purify this compound.

Part A: Synthesis of 2-Amino-4-phenylpyrimidine (Intermediate)

-

Reaction Setup: To a solution of benzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Cyclocondensation: To the resulting mixture, add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1 equivalent) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The product will precipitate.

-

Isolation: Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield 2-Amino-4-phenylpyrimidine.

Part B: Bromination of 2-Amino-4-phenylpyrimidine

-

Reaction Setup: Dissolve 2-Amino-4-phenylpyrimidine (1 equivalent) in a suitable solvent like acetonitrile or chloroform in a flask protected from light.[5]

-

Bromination: Cool the solution in an ice bath (0-5 °C). Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.[5] The amino group at the C2 position is an activating group, directing the electrophilic substitution to the C5 position.

-

Reaction Execution: Allow the reaction to stir at room temperature overnight.[5] Monitor for the disappearance of the starting material by TLC.

-

Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For a molecule like this compound, both ¹H and ¹³C NMR provide critical information.

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable NH₂ protons.[7]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) should be used.

Expected Spectral Features:

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |

| ¹H NMR | ~8.6 ppm (singlet, 1H) | The lone pyrimidine proton (H6) is deshielded by the adjacent nitrogen and the phenyl ring. |

| ~7.4-7.8 ppm (multiplet, 5H) | Protons of the C4-phenyl group. | |

| ~7.2 ppm (broad singlet, 2H) | Exchangeable protons of the C2-amino group. | |

| ¹³C NMR | ~163-165 ppm | C2 and C4 carbons of the pyrimidine ring, attached to nitrogen atoms. |

| ~158 ppm | C6 carbon of the pyrimidine ring. | |

| ~128-138 ppm | Carbons of the phenyl ring. | |

| ~108 ppm | C5 carbon, shielded by the bromine atom's electronic effects. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition, particularly the presence of bromine.

Protocol for MS Analysis

-

Sample Introduction: Introduce the sample via a suitable method, such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺. The key diagnostic feature will be the isotopic pattern for bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks of nearly equal intensity separated by 2 m/z units.[8]

Expected Result:

-

[M+H]⁺: A pair of peaks at m/z 250.0 and 252.0 , confirming the molecular weight and the presence of one bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol for FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with ~150 mg of dry, spectroscopic grade KBr and pressing the mixture into a translucent disc.[9]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Vibrational Frequencies:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl and Pyrimidine Rings |

| ~1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Aromatic Rings |

| ~550 | C-Br Stretch | Bromo-substituent |

Solubility Profile

Solubility is a critical physicochemical parameter that heavily influences a drug candidate's bioavailability and formulation development. Due to its aromatic nature and halogen substituent, this compound is expected to have low aqueous solubility.[10] A tiered experimental approach is necessary to quantify this property.

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. This compound | 85658-55-5 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-5-bromo-4-phenylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-phenylpyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, structural elucidation, and its potential as a versatile scaffold in the design of novel therapeutic agents.

Core Molecular Identity

This compound is a substituted pyrimidine featuring an amino group at the 2-position, a bromine atom at the 5-position, and a phenyl group at the 4-position of the pyrimidine ring. This unique arrangement of functional groups imparts specific physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 85658-55-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |

| Molecular Weight | 250.10 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | [2] |

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategies common in pyrimidine chemistry. A plausible and efficient method involves a two-step process: the construction of the 2-amino-4-phenylpyrimidine core followed by regioselective bromination.

Synthesis of the 2-Amino-4-phenylpyrimidine Intermediate

The pyrimidine ring is typically formed via a condensation reaction. A common method is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For the synthesis of the 2-amino-4-phenylpyrimidine intermediate, benzoylacetone can be reacted with guanidine nitrate in the presence of a base such as sodium ethoxide.

Reaction Mechanism: The reaction proceeds through a nucleophilic addition of guanidine to the carbonyl groups of benzoylacetone, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.

Regioselective Bromination

The final step is the bromination of the 2-amino-4-phenylpyrimidine intermediate. The directing effects of the substituents on the pyrimidine ring are crucial for achieving the desired regioselectivity. The amino group at the 2-position and the phenyl group at the 4-position are both activating and ortho-, para-directing. However, the 5-position is the most electronically favorable site for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[4][5]

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-phenylpyrimidine (1 equivalent) in DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in DMF to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Based on data from analogous compounds, the following spectral features are predicted.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.5 - 8.7 | s | Pyrimidine C6-H |

| 7.8 - 8.2 | m | Phenyl (ortho) | |

| 7.4 - 7.6 | m | Phenyl (meta, para) | |

| 5.5 - 6.0 | br s | -NH₂ | |

| ¹³C | ~163 | s | Pyrimidine C2 |

| ~161 | s | Pyrimidine C4 | |

| ~158 | s | Pyrimidine C6 | |

| ~138 | s | Phenyl C1' | |

| ~130 | s | Phenyl C4' | |

| ~129 | s | Phenyl C2', C6' | |

| ~128 | s | Phenyl C3', C5' | |

| ~108 | s | Pyrimidine C5 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2).[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyrimidine and phenyl rings (around 1500-1650 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region).[10][11][12][13]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Substituted pyrimidines, such as this compound, are valuable intermediates for the synthesis of a wide range of biologically active molecules.[14][15]

Kinase Inhibitors

A significant application of aminopyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer.[16] The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to enhance potency and selectivity.[4][5]

Caption: Role of this compound in kinase inhibitor discovery.

Antimicrobial and Anticancer Agents

Research on various substituted phenylpyrimidine derivatives has demonstrated their potential as both antimicrobial and anticancer agents.[17] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds for biological screening in these therapeutic areas.[18][19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure and versatile reactivity, particularly the presence of a modifiable bromine atom, make it an ideal starting material for the synthesis of libraries of compounds for drug discovery, especially in the pursuit of novel kinase inhibitors and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug development endeavors.

References

- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-637.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-amino-4-phenylpyridine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved January 14, 2026, from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PharmaCompass. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved January 14, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved January 14, 2026, from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved January 14, 2026, from [Link]

-

BOJNSCI. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Retrieved January 14, 2026, from [Link]

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. achmem.com [achmem.com]

- 3. This compound [bojnsci.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijirset.com [ijirset.com]

- 13. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Amino-5-bromo-4-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Amino-5-bromo-4-phenylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in the design of various bioactive molecules. Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, making a thorough understanding of its spectroscopic properties essential.[1][2] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust framework for researchers.[3]

The molecular structure, with its distinct phenyl, pyrimidine, amino, and bromo substituents, gives rise to a unique spectroscopic fingerprint. This guide will dissect the anticipated features in each spectrum, explaining the underlying chemical principles and providing detailed experimental protocols that ensure data integrity and reproducibility.

Molecular Structure and Core Data:

-

IUPAC Name: 5-bromo-4-phenylpyrimidin-2-amine

-

CAS Number: 85658-55-5[4]

-

Molecular Formula: C₁₀H₈BrN₃[4]

-

Molecular Weight: 250.10 g/mol [4]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with amino groups as it can facilitate the observation of exchangeable N-H protons.[6] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.[7]

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[6]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Referencing: Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.4 | s | 1H | H6 (pyrimidine ring) |

| ~ 7.5 - 7.8 | m | 5H | Phenyl-H (aromatic) |

| ~ 7.3 | br s | 2H | NH₂ (D₂O exchangeable) |

Interpretation and Causality:

-

The H6 proton of the pyrimidine ring is expected to appear as a singlet at a downfield chemical shift (around 8.4 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the phenyl ring.

-

The phenyl protons will likely appear as a complex multiplet in the aromatic region (7.5-7.8 ppm). The exact pattern will depend on the rotational freedom of the phenyl ring.

-

The amino protons (NH₂) are anticipated to be a broad singlet around 7.3 ppm. This broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment as an exchangeable proton.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR requires a larger sample concentration (20-50 mg) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6] A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh 20-50 mg of this compound.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[6]

-

Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe (e.g., 100 MHz).

-

Data Acquisition: Employ proton decoupling. A sufficient number of scans (often several hundred to thousands) is necessary.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-165 | C2 (C-NH₂) |

| ~ 158-162 | C4 (C-Phenyl) |

| ~ 155-159 | C6 |

| ~ 135-140 | C-ipso (Phenyl) |

| ~ 128-132 | C-ortho, C-meta, C-para (Phenyl) |

| ~ 100-105 | C5 (C-Br) |

Interpretation and Causality:

-

The carbons directly attached to nitrogen atoms (C2, C4, and C6 ) are expected at the most downfield positions due to the strong deshielding effect of the electronegative nitrogen.

-

The carbon bearing the bromine atom (C5 ) will be significantly shielded compared to an unsubstituted pyrimidine, appearing at a more upfield chemical shift (around 100-105 ppm).

-

The phenyl carbons will have chemical shifts in the typical aromatic region, with the ipso-carbon (the one attached to the pyrimidine ring) being distinct from the others.

Workflow for NMR Analysis:

Caption: A generalized workflow for NMR analysis.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[5] For this compound, MS is vital for confirming the molecular formula and the presence of the bromine atom.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula.

Detailed Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak. For HRMS, use a high-resolution analyzer (e.g., TOF or Orbitrap).

Expected Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Ion | Isotopic Pattern |

| 250.0 / 252.0 | [M]⁺ | ~1:1 ratio |

| 251.0 / 253.0 | [M+H]⁺ | ~1:1 ratio |

Interpretation and Causality:

-

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by 2 m/z units and have a characteristic intensity ratio of approximately 1:1.[5]

-

In ESI-MS, the protonated molecule [M+H]⁺ will be the base peak, also exhibiting this distinctive 1:1 isotopic pattern at m/z 251.0 and 253.0. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1][2]

Rationale for Experimental Choices: For solid samples, the KBr pellet method is a common and reliable way to obtain a high-quality IR spectrum.[2] This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This minimizes scattering of the infrared beam.[2]

Detailed Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

Predicted Infrared (IR) Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch | Amino (NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1650 | N-H bend | Amino (NH₂) |

| 1600 - 1450 | C=C/C=N stretch | Pyrimidine/Phenyl |

| ~ 1200 | C-N stretch | Aryl-amine |

| ~ 550 | C-Br stretch | Bromo-aryl |

Interpretation and Causality:

-

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[9]

-

The N-H bending vibration will be visible around 1650 cm⁻¹.[9]

-

The sharp peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.

-

The presence of the C-Br bond is indicated by a strong absorption in the lower frequency region, typically around 550 cm⁻¹.[3]

Spectroscopic Data Validation Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ijirset.com [ijirset.com]

A Guide to 2-Amino-5-bromo-4-phenylpyrimidine: A Pivotal Intermediate in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. The efficiency of these syntheses often hinges on the availability of versatile chemical intermediates—scaffolds that can be readily and selectively functionalized. 2-Amino-5-bromo-4-phenylpyrimidine is one such pivotal building block. Its structure, featuring a privileged 2-aminopyrimidine core, a strategically placed phenyl group, and a reactive bromine atom, makes it an exceptionally valuable precursor for the development of targeted therapeutics, particularly in the realm of kinase inhibition.

This technical guide provides an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its core properties, detail a robust synthetic protocol, and elucidate its reactivity in cornerstone cross-coupling reactions. The narrative will focus on the causality behind experimental choices, providing field-proven insights to empower the rational design of next-generation therapeutic agents.

Core Molecular Data

A thorough understanding of a chemical intermediate begins with its fundamental physicochemical properties. These data are critical for reaction planning, purification, and characterization.

| Property | Value |

| CAS Number | 85658-55-5[1][2] |

| Molecular Formula | C₁₀H₈BrN₃[1] |

| Molecular Weight | 250.10 g/mol [1] |

| Appearance | Typically a solid (e.g., white, off-white, or pale yellow) |

| MDL Number | MFCD09999169[1] |

Synthesis of this compound

The construction of the pyrimidine core is a foundational step. A common and effective strategy involves the condensation of a β-keto nitrile with guanidine, followed by a regioselective bromination. This approach is favored for its reliability and the accessibility of its starting materials.

Synthesis Workflow Diagram

Caption: A two-part workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via cyclocondensation and subsequent electrophilic bromination.

Part 1: Synthesis of 2-Amino-4-phenylpyrimidine

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., Nitrogen).

-

Addition of Reagents: Add benzoylacetonitrile (1.0 equivalent) to the stirred solution. Following its dissolution, add guanidine nitrate (1.05 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-Amino-4-phenylpyrimidine.

Causality Insights: The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of benzoylacetonitrile, forming a nucleophilic enolate. This enolate then attacks the carbon of the guanidine, initiating the cyclocondensation cascade. Guanidine serves as the N-C-N source to form the pyrimidine ring.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-Amino-4-phenylpyrimidine (1.0 equivalent) from Part 1 in a suitable solvent such as acetonitrile or DMF in a flask protected from light.

-

Bromination: Cool the solution in an ice bath to 0-5°C. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the low temperature. The use of NBS is preferred over elemental bromine for its milder nature and higher selectivity, minimizing over-bromination.[3][4]

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Insights: The 2-amino group is a powerful electron-donating group, which activates the pyrimidine ring towards electrophilic aromatic substitution. The C5 position is electronically favored for substitution, leading to high regioselectivity with a controlled brominating agent like NBS.

Key Transformations: The Gateway to Molecular Diversity

The synthetic utility of this compound lies in its dual reactivity. The bromine atom at the C5 position is a perfect handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[7][8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an arylboronic acid with this compound.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6][9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 ratio).[6][9]

-

Reaction: Heat the mixture with vigorous stirring to 85-95°C. Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Causality Insights: The base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to the palladium center.[8] The choice of palladium catalyst and ligand is crucial for stabilizing the active Pd(0) species and promoting the oxidative addition and reductive elimination steps.[9]

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Objective: To couple a primary or secondary amine with this compound.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).[12]

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.

-

Reaction: Heat the sealed reaction vessel to 100-110°C with vigorous stirring. The reaction's progress should be monitored by LC-MS.

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble materials.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Causality Insights: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like Xantphos or other biarylphosphines) are necessary to promote the reductive elimination step, which is often the rate-limiting step, and to prevent β-hydride elimination side reactions.[10][12] The strong base is required to deprotonate the amine upon its coordination to the palladium center, forming the key palladium-amido complex.[13]

Application in Kinase Inhibitor Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to act as a hydrogen-bond donor and acceptor, mimicking the adenine hinge-binding motif of ATP.[14] This makes it an ideal core for designing inhibitors that compete with ATP for binding to the active site of protein kinases.

By using this compound as a starting point, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Drug Design Logic Flow

Caption: Logical workflow from the intermediate to a drug candidate.

-

Vector for Diversity: The C5-bromo position serves as the primary vector for introducing molecular diversity.

-

Suzuki Coupling allows for the installation of various aryl and heteroaryl groups, which can extend into specific pockets of the kinase active site to enhance potency and selectivity.

-

Buchwald-Hartwig Amination introduces substituted amines, which can form additional hydrogen bonds or ionic interactions, further anchoring the inhibitor.

-

-

Targeted Therapy: Derivatives of this scaffold have been explored as inhibitors for a range of kinases implicated in cancer, such as Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and Colony-Stimulating Factor 1 Receptor (CSF1R).[15][16][17] The phenyl group at the C4 position already provides a significant structural element that can be further modified if necessary, contributing to the overall binding affinity.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its robust synthesis and the predictable, high-yielding nature of its subsequent transformations via modern cross-coupling chemistry provide an efficient and versatile pathway to novel chemical entities. For scientists and researchers dedicated to the development of targeted therapies, a comprehensive understanding of this intermediate's properties and reactivity is essential for accelerating the discovery of life-saving medicines.

References

-

PubChem. 2-Bromo-5-amino-4-phenylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

INNO PHARMCHEM. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

ChemBK. 2-Amino-5-bromo pyrimidine. Available from: [Link]

-

Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

YouTube. Suzuki Coupling Mechanism. Available from: [Link]

-

National Institutes of Health. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. This compound | 85658-55-5 [chemicalbook.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Literature review on the discovery of substituted pyrimidines

An In-depth Technical Guide to the Discovery of Substituted Pyrimidines For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][][3] Its synthetic versatility and ability to interact with diverse biological targets have established it as a "privileged scaffold" in medicinal chemistry.[4][5] This technical guide provides a comprehensive literature review on the discovery and synthesis of substituted pyrimidines. It traces the historical evolution from classical condensation reactions to modern, efficient methodologies, explains the causality behind experimental choices, and details key protocols. The guide also explores the biosynthesis of pyrimidines and their extensive therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Pyrimidine Core - A Privileged Scaffold in Nature and Medicine

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][3] Its derivatives—cytosine, thymine, and uracil—are the fundamental information-carrying units in nucleic acids.[1] Beyond this central biological role, the pyrimidine ring is found in essential molecules like thiamine (vitamin B1) and is a key structural motif in a multitude of synthetic therapeutic agents.[1] The journey of pyrimidine chemistry began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1] However, the systematic study that truly launched the field began in 1884 with Arthur Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.[1]

The enduring interest in pyrimidines stems from their remarkable therapeutic versatility. The pyrimidine scaffold is a key component in drugs with a wide range of activities, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), antibacterial (e.g., Trimethoprim), antihypertensive, and anti-inflammatory agents.[4][6][7] This broad applicability is due to the pyrimidine ring's unique physicochemical properties, which allow it to form effective hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug.[5][6][8] This guide delves into the key discoveries and synthetic strategies that have enabled the exploration of the vast chemical space and therapeutic potential of substituted pyrimidines.

Foundational Syntheses: The Classical Era of Pyrimidine Discovery

The construction of the pyrimidine ring is typically achieved by the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[1][9] This fundamental approach underpins the classical methods that remain relevant today.

The Pinner Synthesis: A Foundational [3+3] Cycloaddition

The Pinner synthesis, first described in 1884, is a cornerstone of pyrimidine chemistry.[1] It is a [3+3] cycloaddition that involves the condensation of a β-dicarbonyl compound (like a β-ketoester or β-diketone) with an N-unsubstituted amidine.[10][11] The reaction is typically promoted by a strong base or acid.[12][13]

Causality of Experimental Choices: The choice of a β-dicarbonyl compound provides the three-carbon backbone, while the amidine supplies the N-C-N fragment. The reaction's success hinges on the nucleophilicity of the amidine nitrogens and the electrophilicity of the carbonyl carbons. The catalyst (acid or base) is crucial for activating the reactants—acid protonates a carbonyl group to increase its electrophilicity, while a base can deprotonate the β-dicarbonyl to form a more nucleophilic enolate.

Experimental Protocol: Pinner Pyrimidine Synthesis

-

Reactant Preparation: Dissolve the β-keto ester (1 equivalent) and the non-N-substituted amidine hydrochloride (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add an acid catalyst (e.g., concentrated HCl) to the mixture.

-

Reaction Condition: Heat the mixture to reflux (typically 50-70°C) for several hours (e.g., 3 hours).[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mechanism of the Pinner Synthesis

The mechanism proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring after dehydration.

Caption: Workflow of the Pinner pyrimidine synthesis.

The Biginelli Reaction: A Robust Multicomponent Approach

In 1893, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aryl aldehyde, urea (or thiourea), and ethyl acetoacetate.[15][16] This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess significant biological activities themselves, including acting as calcium channel blockers and antihypertensive agents.[16]

Causality of Experimental Choices: The genius of the Biginelli reaction lies in its convergence. It combines three readily available components in a single step, making it highly atom-economical. An acid catalyst (Brønsted or Lewis acid) is essential to facilitate the key steps.[16][17] The reaction is often performed under solvent-free conditions or in a minimal amount of solvent like ethanol, which aligns with the principles of green chemistry.[14][15]

Experimental Protocol: Microwave-Assisted Biginelli Reaction

-

Reactant Mixing: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfamic acid or benzyltriethylammonium chloride.[14]

-

Reaction Condition: Subject the solvent-free mixture to microwave irradiation (e.g., 300W) for a short duration (typically 2-5 minutes).[14]

-

Workup and Isolation: After cooling, add cold water or ethanol to the reaction vessel. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Mechanism of the Biginelli Reaction

While several mechanistic pathways have been proposed, the most accepted involves an initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[16][17]

Caption: Key steps in the Biginelli reaction mechanism.

Modern Synthetic Methodologies: Efficiency, Diversity, and Sustainability

While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and sustainability.[14][18] Recent advancements have focused on developing novel catalytic systems, utilizing microwave assistance, and employing multicomponent reactions to access complex pyrimidine scaffolds rapidly.[11][14][18] Methods like Iridium-catalyzed multicomponent synthesis and copper-catalyzed cyclizations offer high yields and broad substrate scope under milder conditions.[11][14][19]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic route depends on factors like desired substitution patterns, scalability, and environmental impact. The following table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison.[14]

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[14] |

| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[14] |

| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[11][14] |

| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[14] |

The Biological Significance and Biosynthesis of Pyrimidines

In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway.[][20] The de novo pathway builds the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases.[20][21]

De Novo Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly regulated, multi-step enzymatic process that occurs in the cytoplasm.[21][22] Unlike purine synthesis, the pyrimidine ring is constructed first and then attached to ribose-5-phosphate.[22] The pathway begins with simple molecules like bicarbonate, glutamine, and aspartate.[][22]

Key Steps in De Novo Pyrimidine Synthesis: [21][22]

-

Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This is a key regulatory step.[20][21][22]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate.[22]

-

Ring Closure: Dihydroorotase catalyzes the cyclization to form dihydroorotate.[22]

-

Oxidation: Dihydroorotate dehydrogenase oxidizes dihydroorotate to orotate.[21][22]

-

PRPP Addition: Orotate phosphoribosyltransferase adds a ribose-5-phosphate group from PRPP to form orotidine monophosphate (OMP).[22]

-

Decarboxylation: OMP decarboxylase removes a carboxyl group to yield uridine monophosphate (UMP), the first key pyrimidine nucleotide.[22] From UMP, other pyrimidine nucleotides like UTP and CTP are synthesized.[22]

Caption: The de novo pathway for pyrimidine nucleotide synthesis.

Therapeutic Landscape of Substituted Pyrimidines

The structural similarity of synthetic pyrimidines to endogenous nucleobases allows them to interact with a wide array of biological targets, such as enzymes and receptors.[4] This has led to the development of a vast number of pyrimidine-based drugs with diverse therapeutic applications.[3][5][23]

-

Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of cancer cells.[][24] 5-Fluorouracil is a classic example. More modern drugs, like Osimertinib, act as targeted kinase inhibitors in cancer therapy.[8]

-

Antiviral Agents: Modified pyrimidine nucleosides can inhibit viral reverse transcriptase, a crucial enzyme for viruses like HIV. Zidovudine (AZT) is a prominent example of this class.[1][7]

-

Antimicrobial Agents: Some pyrimidines act as antifolates, inhibiting dihydrofolate reductase in bacteria and protozoa, which is essential for their survival. Trimethoprim and Pyrimethamine are widely used antibacterial and antimalarial drugs, respectively.[7][25][26]

-

Anti-inflammatory and CNS Agents: The pyrimidine scaffold is also present in drugs with anti-inflammatory, analgesic, and anticonvulsant properties, highlighting its versatility in targeting various physiological pathways.[3][5][6]

Conclusion: The Enduring Legacy and Future Directions

From its foundational discovery in the 19th century to its central role in modern drug development, the substituted pyrimidine has proven to be an exceptionally fruitful scaffold for chemical and biological exploration. The classical syntheses of Pinner and Biginelli laid the groundwork, providing robust and reliable methods for constructing the pyrimidine core. Modern advancements continue to refine these processes, emphasizing efficiency, sustainability, and the rapid generation of molecular diversity. The profound biological importance of pyrimidines, coupled with their therapeutic versatility, ensures that they will remain a focus of intensive research. Future efforts will likely concentrate on developing novel catalytic systems for even more precise and green syntheses, exploring new biological targets, and designing next-generation pyrimidine-based therapeutics to address unmet medical needs.

References

-

Wikipedia. Pyrimidine. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

-

ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]

-

Biomedical Journal of Scientific & Technical Research. A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

-

PubMed Central. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

-

PubMed. New Strategies for the Synthesis of Pyrimidine Derivatives. [Link]

-

ResearchGate. (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Research Square. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

-

NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

ResearchGate. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Taylor & Francis Online. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-